

Application Notes and Protocols for In Vivo Evaluation of Aspergillomarasmine A

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Compound of Interest

Compound Name: *Aspergillumarin A*

Cat. No.: *B15600888*

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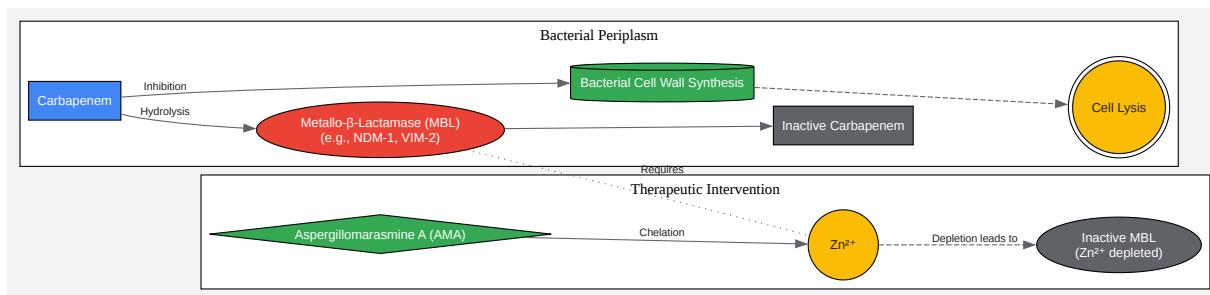
For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillomarasmine A (AMA) is a fungal natural product that has been identified as a potent inhibitor of metallo- β -lactamases (MBLs), particularly New Delhi metallo- β -lactamase (NDM-1) and Verona integron-encoded metallo- β -lactamase (VIM-2).^{[1][2][3]} These enzymes are a primary cause of carbapenem resistance in Gram-negative bacteria, posing a significant threat to global health.^{[1][2][3]} AMA functions by chelating the zinc ions essential for the catalytic activity of MBLs, thereby restoring the efficacy of β -lactam antibiotics such as meropenem.^[4] This document provides detailed application notes and protocols for the in vivo experimental design to evaluate the efficacy and safety of aspergillomarasmine A in combination with carbapenems.

Mechanism of Action: Signaling Pathway

Aspergillomarasmine A's primary mechanism of action is the inhibition of metallo- β -lactamases (MBLs) through zinc chelation. This disrupts the enzymatic activity required for the hydrolysis of β -lactam antibiotics, ultimately restoring their antibacterial efficacy.



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Caption: Mechanism of Aspergillomarasmine A (AMA) in restoring carbapenem efficacy.

Data Presentation

In Vivo Efficacy of Aspergillomarasmine A in Combination with Meropenem

The following table summarizes the quantitative data from a murine sepsis model investigating the efficacy of AMA in combination with meropenem against NDM-1-producing *Klebsiella pneumoniae*.

Animal Model Details	Bacterial Strain	Treatment Group	Dosage	Administration Route	Treatment Schedule	Mean Bacterial Load (\log_{10} CFU/organ) \pm s.d.
Mouse Strain: Female CD1	K. pneumoniae N11-2218 (NDM-1)	Vehicle Control	-	Intraperitoneal (i.p.)	-	Spleen: 7.5 \pm 0.3 Liver: 7.2 \pm 0.2
Age: 7-9 weeks	Meropenem alone	10 mg/kg	Subcutaneous (s.c.)	Every 12 hours for 48 hours	Spleen: 7.3 \pm 0.4 Liver: 7.0 \pm 0.3	
AMA alone	10 mg/kg	Intraperitoneal (i.p.)	Every 12 hours for 48 hours	Spleen: 7.4 \pm 0.3 Liver: 7.1 \pm 0.2		
Meropenem + AMA	10 mg/kg (each)	Meropenem (s.c.), AMA (i.p.)	Every 12 hours for 48 hours	Spleen: 4.2 \pm 0.5 Liver: 4.5 \pm 0.6		

Data extracted from King et al., Nature, 2014.[1]

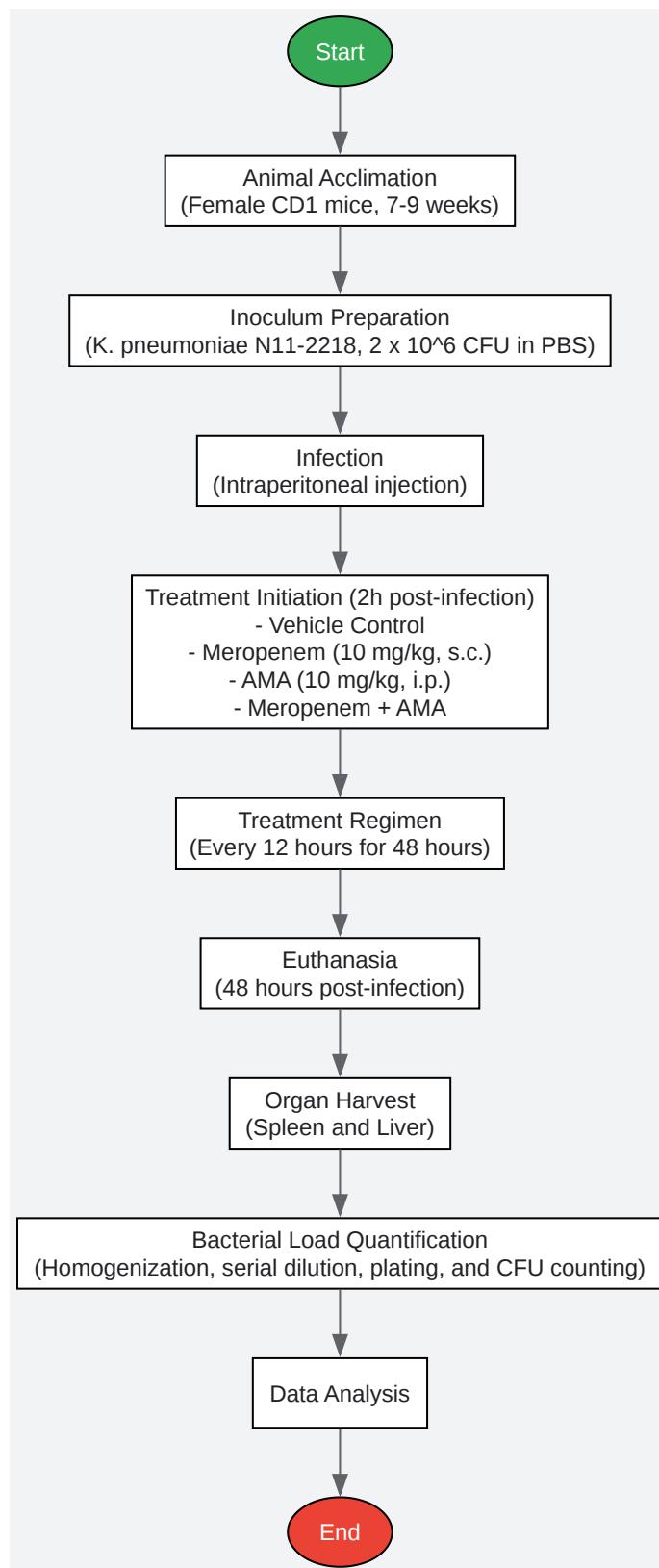
Acute Toxicity of Aspergillomarasmine A in Mice

Parameter	Value	Animal Model	Administration Route
Lethal Dose, 50% (LD50)	>150 mg/kg	Mice	Intravenous (i.v.)

Experimental Protocols

Murine Sepsis Model

This protocol is designed to evaluate the efficacy of aspergillomarasmine A in a systemic infection model.



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Caption: Workflow for the murine sepsis model to evaluate AMA efficacy.

Materials:

- Female CD1 mice (7-9 weeks old)
- NDM-1 producing *Klebsiella pneumoniae* (e.g., strain N11-2218)
- Brain Heart Infusion (BHI) broth and agar
- Phosphate-buffered saline (PBS), sterile
- Aspergillomarasmine A
- Meropenem
- Syringes and needles for injection
- Stomacher or tissue homogenizer
- Incubator, centrifuge, and other standard microbiology laboratory equipment

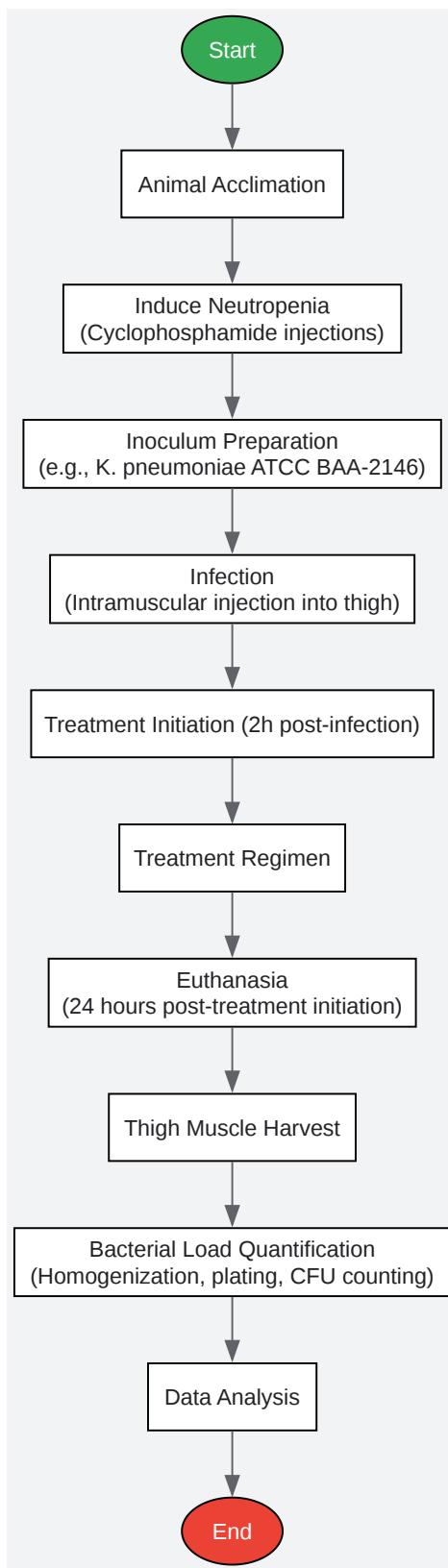
Procedure:

- Animal Acclimation: House female CD1 mice (7-9 weeks old) in a specific pathogen-free facility for at least one week before the experiment.[\[2\]](#)
- Inoculum Preparation: a. Culture *K. pneumoniae* N11-2218 overnight in BHI broth at 37°C. b. The following day, dilute the overnight culture in fresh BHI broth and grow to mid-logarithmic phase. c. Pellet the bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to a final concentration of 2 x 10⁷ CFU/mL. The final inoculum for injection will be 2 x 10⁶ CFU in 100 µL.
- Infection: Infect mice via intraperitoneal (i.p.) injection with 100 µL of the bacterial suspension (2 x 10⁶ CFU/mouse).[\[2\]](#)

- Treatment Groups: Randomly assign mice to the following treatment groups (n=5-10 mice per group):
 - Vehicle control (e.g., PBS)
 - Meropenem alone (10 mg/kg, subcutaneous)
 - Aspergillomarasmine A alone (10 mg/kg, intraperitoneal)
 - Meropenem (10 mg/kg, s.c.) + Aspergillomarasmine A (10 mg/kg, i.p.)
- Treatment Administration: a. Initiate treatment 2 hours post-infection. b. Administer treatments every 12 hours for a total of 48 hours.
- Monitoring: Observe the animals daily for clinical signs of illness.
- Endpoint and Bacterial Load Determination: a. At 48 hours post-infection, euthanize the mice. b. Aseptically harvest the spleen and liver. c. Homogenize the organs in sterile PBS. d. Perform serial dilutions of the homogenates and plate on BHI agar. e. Incubate the plates at 37°C for 18-24 hours and count the number of colony-forming units (CFU). f. Calculate the bacterial load as \log_{10} CFU per gram of tissue.

Neutropenic Thigh Infection Model

This model is suitable for studying the efficacy of antimicrobial agents in a localized soft tissue infection.



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Caption: Workflow for the neutropenic thigh infection model.

Materials:

- Female ICR mice (or other suitable strain)
- Carbapenem-resistant *Klebsiella pneumoniae* (e.g., ATCC BAA-2146)
- Cyclophosphamide
- All other materials as listed for the sepsis model

Procedure:

- Induction of Neutropenia: a. Administer cyclophosphamide intraperitoneally at 150 mg/kg four days before infection and 100 mg/kg one day before infection. This renders the mice neutropenic and more susceptible to infection.[\[5\]](#)
- Inoculum Preparation: Prepare the bacterial inoculum as described in the sepsis model protocol, adjusting the final concentration to approximately $1-5 \times 10^6$ CFU/mL.
- Infection: a. Anesthetize the mice. b. Inject 100 μ L of the bacterial suspension intramuscularly into the right thigh muscle.
- Treatment: a. Initiate treatment 2 hours post-infection. b. Administer AMA and meropenem as single agents and in combination at various doses to determine the effective dose.
- Endpoint and Bacterial Load Determination: a. At 24 hours after the start of treatment, euthanize the mice. b. Aseptically remove the entire thigh muscle. c. Homogenize the tissue, perform serial dilutions, and plate for CFU counting as described above.

Acute Intravenous Toxicity Study

This protocol provides a general framework for assessing the acute toxicity of aspergillomarasmine A.

Procedure:

- Animal Model: Use healthy, young adult mice (e.g., CD1 or BALB/c), with equal numbers of males and females.

- Dose Formulation: Dissolve aspergillomarasmine A in a suitable vehicle (e.g., sterile saline).
- Dose Administration: Administer single intravenous doses of AMA to different groups of animals. A dose-escalation design can be used to determine the LD50.
- Observation: a. Observe the animals continuously for the first 4 hours after administration and then periodically for up to 14 days. b. Record any clinical signs of toxicity, such as changes in behavior, breathing, and any adverse reactions. c. Record mortality daily.
- Necropsy: Perform a gross necropsy on all animals at the end of the study to identify any treatment-related macroscopic changes.

Conclusion

The provided application notes and protocols offer a comprehensive guide for the *in vivo* evaluation of aspergillomarasmine A as a potential MBL inhibitor. The murine sepsis and neutropenic thigh infection models are robust systems for assessing the efficacy of AMA in combination with carbapenems against clinically relevant carbapenem-resistant pathogens. Adherence to these detailed protocols will facilitate the generation of reproducible and reliable data for the preclinical development of this promising therapeutic agent.

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